Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
This compound is a derivative of tetrahydropyridine, which is a class of compounds that often exhibit biological activity. The presence of a hydroxyphenyl group (a phenol) suggests that it may have antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques .Scientific Research Applications
Synthesis and Chemical Transformations
Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a compound related to Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, has been used in palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of related compounds (Wustrow & Wise, 1991). This process highlights its role in synthesizing diverse chemical structures.
X-ray Structural Analysis
In a study involving tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, X-ray studies revealed significant details about its crystal structure, offering insights into molecular packing and intramolecular interactions, crucial for understanding its chemical behavior (Didierjean et al., 2004).
Intermediate in Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights its significance in the development of novel therapeutics (Zhang et al., 2018).
Use in Biologically Active Compounds
This compound has also been used in the synthesis of biologically active compounds like crizotinib, indicating its role in pharmaceutical research and development (Kong et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-8,18H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGZHBNHLRIXET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
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